molecular formula C22H14N4O6 B14590174 5,5'-Bis(6-methoxy-1-benzofuran-2-yl)-2,2'-bi-1,3,4-oxadiazole CAS No. 61256-04-0

5,5'-Bis(6-methoxy-1-benzofuran-2-yl)-2,2'-bi-1,3,4-oxadiazole

Cat. No.: B14590174
CAS No.: 61256-04-0
M. Wt: 430.4 g/mol
InChI Key: LXOJGZSVUAPPII-UHFFFAOYSA-N
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Description

5,5’-Bis(6-methoxy-1-benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, featuring benzofuran and oxadiazole moieties, imparts it with distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(6-methoxy-1-benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole typically involves the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Oxadiazole Moiety: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling of Benzofuran and Oxadiazole: The final step involves coupling the benzofuran and oxadiazole moieties under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(6-methoxy-1-benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5’-Bis(6-methoxy-1-benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,5’-Bis(6-methoxy-1-benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Bis(benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole: Lacks the methoxy groups present in the target compound.

    5,5’-Bis(6-methoxy-1-benzofuran-2-yl)-2,2’-bi-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of methoxy groups and the specific arrangement of benzofuran and oxadiazole rings make 5,5’-Bis(6-methoxy-1-benzofuran-2-yl)-2,2’-bi-1,3,4-oxadiazole unique

Properties

CAS No.

61256-04-0

Molecular Formula

C22H14N4O6

Molecular Weight

430.4 g/mol

IUPAC Name

2-(6-methoxy-1-benzofuran-2-yl)-5-[5-(6-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C22H14N4O6/c1-27-13-5-3-11-7-17(29-15(11)9-13)19-23-25-21(31-19)22-26-24-20(32-22)18-8-12-4-6-14(28-2)10-16(12)30-18/h3-10H,1-2H3

InChI Key

LXOJGZSVUAPPII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C3=NN=C(O3)C4=NN=C(O4)C5=CC6=C(O5)C=C(C=C6)OC

Origin of Product

United States

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